molecular formula C15H19ClN4O B4776426 N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea

N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea

Cat. No.: B4776426
M. Wt: 306.79 g/mol
InChI Key: NHZYFBNGKFYHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a chlorophenyl group and a pyrazolyl group in its structure suggests potential biological activity and utility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea typically involves the reaction of 4-chloroaniline with an isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The process may involve steps such as:

    Preparation of 4-chloroaniline: This can be synthesized from chlorobenzene through nitration, reduction, and subsequent purification.

    Formation of the isocyanate intermediate: This involves the reaction of an appropriate amine with phosgene or a phosgene substitute.

    Coupling reaction: The final step involves the reaction of 4-chloroaniline with the isocyanate intermediate to form the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions may lead to the formation of amines or other reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a component in agricultural formulations.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorophenyl and pyrazolyl groups suggests potential interactions with hydrophobic and aromatic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N’-[3-(1H-pyrazol-1-yl)propyl]urea: Lacks the dimethyl substitution on the pyrazolyl group.

    N-(4-bromophenyl)-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea: Contains a bromophenyl group instead of a chlorophenyl group.

    N-(4-chlorophenyl)-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]urea: Has a butyl chain instead of a propyl chain.

Uniqueness

N-(4-chlorophenyl)-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea is unique due to the specific combination of the chlorophenyl and dimethylpyrazolyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-(3,5-dimethylpyrazol-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c1-11-10-12(2)20(19-11)9-3-8-17-15(21)18-14-6-4-13(16)5-7-14/h4-7,10H,3,8-9H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZYFBNGKFYHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea
Reactant of Route 5
Reactant of Route 5
N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea
Reactant of Route 6
Reactant of Route 6
N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.